LHRH, his(6)-N-Et-pronh2(9)-
Description
Overview of Endogenous Luteinizing Hormone-Releasing Hormone (LHRH) and its Hypothalamic-Pituitary-Gonadal Axis Regulation
Endogenous Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide hormone produced and secreted in a pulsatile manner by specialized neurons in the hypothalamus. clinical-laboratory-diagnostics.comgfmer.ch This pulsatile release is critical for its function. clinical-laboratory-diagnostics.com LHRH travels through the hypophyseal portal circulation to the anterior pituitary gland, where it binds to specific high-affinity receptors on gonadotroph cells. clinical-laboratory-diagnostics.comresearchgate.net This binding stimulates the synthesis and secretion of two essential gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). researchgate.netresearchgate.net
These gonadotropins then act on the gonads (testes in males and ovaries in females). In males, LH stimulates the Leydig cells to produce testosterone (B1683101), while FSH is important for sperm maturation. researchgate.net In females, LH and FSH stimulate the ovaries to produce estrogens and progesterone. researchgate.net These sex steroids, in turn, exert a negative feedback effect on the hypothalamus and pituitary, regulating the secretion of LHRH, LH, and FSH to maintain hormonal balance. researchgate.netresearchgate.net This entire cascade is known as the hypothalamic-pituitary-gonadal (HPG) axis and is fundamental for sexual maturation and reproductive function. drugbank.com
Rationale for the Development of LHRH Analogs
The native LHRH molecule has a very short half-life in the body, being rapidly cleaved by enzymes. researchgate.net This limitation, along with the desire to manipulate the HPG axis for therapeutic benefit, spurred the development of synthetic LHRH analogs. researchgate.netoup.com Since the 1970s, thousands of LHRH analogs have been synthesized with the primary goals of increasing their potency, extending their duration of action, and improving their resistance to enzymatic degradation. oup.comujms.net
The therapeutic applications of these analogs are diverse. By creating molecules that can either continuously stimulate or block the LHRH receptors, it is possible to control the production of sex hormones. nih.gov This has significant implications for treating hormone-sensitive conditions. For instance, in diseases like prostate cancer and breast cancer, where tumor growth is often dependent on sex steroids, suppressing their production can be a primary treatment strategy. oup.comnih.gov Similarly, conditions such as endometriosis and uterine fibroids in women, and central precocious puberty in children, can be managed by downregulating the HPG axis. wikipedia.orgpatsnap.com
Definition and Characteristics of LHRH Superagonists
LHRH superagonists are a class of synthetic LHRH analogs that are significantly more potent and have a longer duration of action than the native hormone. ujms.netnih.gov These enhanced characteristics are achieved through specific chemical modifications to the LHRH peptide structure. ujms.net
The key feature of LHRH superagonists is their paradoxical effect. Initially, upon administration, they act as potent agonists, binding to the LHRH receptors and causing a surge in the release of LH and FSH, a phenomenon often referred to as a "flare effect". patsnap.com However, with continuous administration, these superagonists lead to a process called downregulation. nih.govwikipedia.org The constant stimulation of the pituitary gonadotrophs causes them to become desensitized to the effects of the superagonist. wikipedia.orgguidetopharmacology.org This leads to a decrease in the number of LHRH receptors on the cell surface and an uncoupling of the signal transduction mechanism. nih.gov Consequently, the secretion of LH and FSH is profoundly suppressed, resulting in a state of medical castration with significantly reduced levels of gonadal steroids. nih.govwikipedia.org
Specific Focus: LHRH, his(6)-N-Et-pronh2(9)- as a Prototype Superagonist Analog
LHRH, his(6)-N-Et-pronh2(9)-, known by the non-proprietary name Histrelin (B1673308), is a prime example of a synthetic LHRH superagonist. drugbank.comwikipedia.org It is a nonapeptide analog of the naturally occurring LHRH. wikipedia.orgguidetopharmacology.org The enhanced potency and stability of Histrelin are due to specific amino acid substitutions in its structure compared to the native LHRH molecule. These modifications make it more resistant to enzymatic degradation, allowing for a prolonged and more potent effect on the LHRH receptors. drugbank.com
The mechanism of action of Histrelin follows the classic pattern of an LHRH superagonist. It initially stimulates the pituitary to release LH and FSH, leading to a transient increase in sex hormone levels. drugbank.compatsnap.com However, continuous exposure to Histrelin results in the downregulation of the pituitary GnRH receptors, leading to a sustained suppression of gonadotropin and sex steroid production. drugbank.comwikipedia.orgpediatriconcall.com This makes Histrelin an effective agent in the management of conditions that benefit from the suppression of the HPG axis. wikipedia.orgguidetopharmacology.org
Interactive Data Table: Research Findings on LHRH, his(6)-N-Et-pronh2(9)- (Histrelin)
| Research Area | Finding | Citation |
| Mechanism of Action | Acts as a potent inhibitor of gonadotropin secretion through the reversible downregulation of GnRH receptors in the pituitary gland and desensitization of pituitary gonadotropes. | drugbank.com |
| Initial Effect | Initially stimulates the GnRH receptor, leading to a transient increase in LH and FSH levels, known as a "flare effect". | patsnap.com |
| Long-Term Effect | Continuous administration leads to a profound and sustained suppression of LH, FSH, and consequently, gonadal steroid production. | nih.govwikipedia.org |
| Clinical Application | Used in the treatment of central precocious puberty by suppressing the premature pubertal hormonal surge. | wikipedia.orgpediatriconcall.com |
| Clinical Application | Employed in the palliative treatment of advanced prostate cancer by reducing testosterone levels. | drugbank.comguidetopharmacology.org |
| Clinical Application | Investigated for the treatment of symptomatic uterine leiomyomata, effectively reducing their size. | nih.gov |
| Potency | Considered a "superagonist" due to its significantly higher potency and longer duration of action compared to native LHRH. | ujms.netnih.gov |
Structure
2D Structure
Properties
CAS No. |
132461-43-9 |
|---|---|
Molecular Formula |
C59H80N18O12 |
Molecular Weight |
1233.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H80N18O12/c1-4-64-57(88)48-12-8-20-77(48)58(89)41(11-7-19-65-59(60)61)70-51(82)42(21-32(2)3)71-54(85)46(25-36-28-63-31-68-36)75-52(83)43(22-33-13-15-37(79)16-14-33)72-56(87)47(29-78)76-53(84)44(23-34-26-66-39-10-6-5-9-38(34)39)73-55(86)45(24-35-27-62-30-67-35)74-50(81)40-17-18-49(80)69-40/h5-6,9-10,13-16,26-28,30-32,40-48,66,78-79H,4,7-8,11-12,17-25,29H2,1-3H3,(H,62,67)(H,63,68)(H,64,88)(H,69,80)(H,70,82)(H,71,85)(H,72,87)(H,73,86)(H,74,81)(H,75,83)(H,76,84)(H4,60,61,65)/t40-,41-,42-,43-,44-,45-,46+,47-,48-/m0/s1 |
InChI Key |
DVRRXWCSMLTCMJ-UAGUUFGPSA-N |
SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@@H]7CCC(=O)N7 |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |
sequence |
XHWSYHLRP |
Synonyms |
6-His-9-N-Et-ProNH2-LHRH GnRH, His(6)-N-Et-ProNH2(9)- LHRH, His(6)-N-Et-ProNH2(9)- LHRH, histidyl(6)-N-ethylprolinamide(9)- NEHP-LHRH |
Origin of Product |
United States |
Peptide Engineering and Structural Modification Strategies for Lhrh, His 6 N Et Pronh2 9 Analogs
Fundamental Principles of LHRH Superagonist Design
LHRH, a decapeptide, plays a crucial role in regulating the reproductive system. nih.gov The design of LHRH superagonists involves strategic amino acid substitutions to create analogs with significantly higher potency and a longer half-life than the native hormone. nih.govnih.gov Key to this design is the modification at specific positions within the peptide sequence, particularly at the sixth and tenth positions. nih.govnih.gov
The native LHRH molecule has a very short half-life in humans, estimated to be between two to four minutes, as it is rapidly degraded by enzymes. nih.govnih.gov To overcome this, synthetic analogs are engineered to be more resistant to this enzymatic breakdown. nih.gov One of the most effective strategies is the substitution of the glycine (B1666218) at position 6 with a D-amino acid. nih.govnih.gov This change not only protects the peptide from degradation but also enhances its binding affinity to the LHRH receptor. nih.govuq.edu.au
Furthermore, modifications at the C-terminus, such as the substitution of the glycine amide at position 10, can also lead to substantial increases in activity. nih.gov These alterations collectively result in superagonist analogs that are 50 to 100 times more potent than naturally occurring LHRH and exhibit a prolonged duration of action. nih.gov Chronic administration of these superagonists leads to a paradoxical effect: after an initial stimulation of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), they cause a downregulation of pituitary receptors, leading to a suppression of these hormones and, consequently, a reduction in sex steroid levels. researchgate.netnih.gov
Stereochemical Modification at Position 6: D-Amino Acid Substitution
A cornerstone in the design of potent LHRH analogs is the substitution of the glycine residue at position 6 with a D-amino acid. nih.gov This stereochemical modification has profound effects on the peptide's biological activity and stability.
Impact of D-Histidine at Position 6 on Receptor Binding and Potency
The substitution of Glycine (Gly) at position 6 with a D-amino acid, such as D-Histidine (D-His), is a critical modification that significantly enhances the biological potency of LHRH analogs. nih.gov This enhanced potency is largely attributed to an increased affinity for the LHRH receptor. The incorporation of a D-amino acid at this position helps to stabilize a preferred β-II' turn conformation in the peptide's structure. nih.gov This conformation is crucial for optimal receptor binding. nih.gov
The side chain of the amino acid at position 6 also plays a role, with increased lipophilicity, size, and aromaticity often correlating with higher biological activity. nih.gov While D-Histidine itself contributes to this enhanced binding, other D-amino acids like D-Tryptophan and D-Phenylalanine have also been shown to produce highly potent analogs. nih.govnih.gov The N-terminal portion of the LHRH peptide is primarily responsible for receptor activation, while the C-terminal end, particularly Arginine at position 8, is key for high-affinity binding. nih.govoup.com The D-amino acid at position 6 facilitates the correct orientation for this high-affinity interaction. nih.gov
It is the combination of these structural changes that leads to a dramatic increase in the ability of these analogs to stimulate the release of LH and FSH upon initial administration. nih.gov
C-Terminal Modification: N-Ethyl-Prolinamide at Position 9 (Pro9-NHEt)
In addition to the critical substitution at position 6, modifications at the C-terminus of the LHRH peptide play a significant role in enhancing the efficacy and duration of action of its analogs.
Contribution to Enhanced Biological Efficacy
The modification of the C-terminus, specifically the replacement of the original Gly-NH2 with an N-ethyl-prolinamide (Pro9-NHEt), is a key strategy for increasing the biological potency of LHRH superagonists. nih.govresearchgate.net This substitution, often used in conjunction with a D-amino acid at position 6, contributes to a higher binding affinity for the LHRH receptor and an increased ability to activate it. researchgate.net
For example, analogs like leuprolide, which combines a D-leucine at position 6 with an N-ethyl-L-prolinamide at position 9, are significantly more potent than the native hormone. nih.gov Similarly, buserelin (B193263) utilizes a D-(t-butyl)serine at position 6 and the same Pro9-NHEt modification. nih.gov Histrelin (B1673308), another potent agonist, also incorporates the N-ethyl-prolinamide at position 9. ontosight.aidrugbank.com This C-terminal alteration is crucial for maximizing the superagonist activity, leading to a more profound and sustained release of LH and FSH upon initial administration before the eventual downregulation of the system. nih.gov
Role in Modulating Peptide Duration of Action
Analogs containing this modification, such as histrelin, are noted for their long-acting properties. ontosight.ai The combination of the D-amino acid at position 6 and the Pro9-NHEt at the C-terminus creates a highly stable and potent molecule with a significantly longer half-life compared to native LHRH. nih.govresearchgate.net This prolonged activity is essential for the therapeutic mechanism of LHRH agonists, which relies on continuous receptor stimulation to achieve pituitary desensitization and subsequent suppression of hormone production. drugs.com Some analogs have demonstrated a prolonged duration of action, with effects lasting for several days after administration. nih.gov
Structure-Activity Relationship (SAR) Studies of LHRH, his(6)-N-Et-pronh2(9)- and Related Analogs
The native LHRH decapeptide has a fleeting half-life of only two to four minutes, primarily due to enzymatic degradation, particularly at the Gly⁶-Leu⁷ bond. oup.comresearchgate.net This inherent instability spurred extensive research into creating analogs with enhanced potency and duration of action. SAR studies have been pivotal in identifying key amino acid positions where modifications can dramatically alter the peptide's properties.
The primary strategies for developing highly potent LHRH agonists have centered on two critical positions: position 6 and the C-terminus (position 10). researchgate.netobgynkey.com The substitution of the glycine (Gly) residue at position 6 with a D-amino acid was a groundbreaking discovery. obgynkey.comacs.org This change not only confers resistance to enzymatic cleavage but also promotes a specific U-shaped conformation (a type II′ β-turn) that is favorable for receptor binding, thereby significantly increasing the analog's potency. cas.cnoup.com The introduction of bulky, hydrophobic D-amino acids at this position has been shown to further enhance receptor affinity and prolong the half-life. obgynkey.comoup.com
Simultaneously, modification at the C-terminal Gly¹⁰-NH₂ has proven crucial. Replacing the C-terminal glycine with an ethylamide group attached to the proline at position 9 (Pro⁹-N-Et) significantly enhances the peptide's binding affinity to its receptor. obgynkey.commdpi.com This modification, combined with the D-amino acid substitution at position 6, results in "superagonists" with potencies 50 to 200 times greater than that of native LHRH. researchgate.netobgynkey.com
While the most potent agonists typically feature a D-amino acid at position 6, other substitutions have been explored. For instance, studies on chimeric analogs of various vertebrate GnRHs have shown that substituting Tyr⁵ with His can increase affinity for the GnRH receptor. oup.com The specific analog LHRH, his(6)-N-Et-pronh2(9)- incorporates a histidine at position 6 and an ethylamide group at the C-terminus. While less common than D-amino acid substitutions, the exploration of L-amino acids like histidine at position 6 is part of a broader effort to understand the structural requirements for activity. nih.govpnas.org However, some studies have indicated that certain modifications at position 6, such as introducing dehydroalanine, result in inactive analogs, suggesting that flexibility at this position is critical for biological function. nih.gov
The table below summarizes the effects of various substitutions at positions 6 and 10 on the biological activity of LHRH analogs.
Table 1: Structure-Activity Relationship of LHRH Analogs
| Analog | Modification(s) | Relative Potency/Activity | Reference(s) |
|---|---|---|---|
| Native LHRH | None | 1 | obgynkey.com |
| [D-Ala⁶]-LHRH | Gly⁶ → D-Ala | Increased potency | acs.org |
| [D-Trp⁶]-LHRH | Gly⁶ → D-Trp | Promotes β-turn, enhances activity | cas.cn |
| LHRH, N-Et-ProNH₂(9)- | Gly¹⁰ → Pro⁹-NHEt | Increased potency and receptor binding | obgynkey.com |
| Buserelin | [D-Ser(tBu)⁶, Pro⁹-NHEt]-LHRH | ~50-100x potency of LHRH | researchgate.netmdpi.com |
| Leuprolide | [D-Leu⁶, Pro⁹-NHEt]-LHRH | ~50-100x potency of LHRH | researchgate.netmdpi.com |
| [His⁵,Trp⁷,Tyr⁸]-LHRH (GnRH II) | Tyr⁵→His, Leu⁷→Trp, Arg⁸→Tyr | ~20-30% activity of mammalian GnRH | oup.com |
| (Phe⁵, delta Ala⁶)-LHRH | Tyr⁵→Phe, Gly⁶→delta Ala | Inactive | nih.gov |
Advanced Peptide Modification Techniques for LHRH Analogs (e.g., glycosylation, lipidation)
Beyond direct amino acid substitution, advanced modification techniques like glycosylation and lipidation have been employed to improve the "drug-like" properties of LHRH analogs. nih.gov These strategies aim to enhance metabolic stability, improve permeability across biological membranes, and potentially target the peptide to specific tissues or cells.
Glycosylation involves the attachment of carbohydrate moieties to the peptide backbone. This process is known to be stimulated by native GnRH for the gonadotropins LH and FSH. nih.govphysiology.org In the context of synthetic analogs, glycosylation can improve the druggability of the peptide. nih.gov For example, studies have shown that introducing a glucose moiety to LHRH analogs can lead to compounds with improved metabolic stability. nih.gov Cyclic nucleotides like cAMP have been shown to mimic the action of GnRH on LH glycosylation, highlighting the biological relevance of this modification. physiology.orgphysiology.org
Lipidation is the conjugation of lipid chains to the peptide, which increases its hydrophobicity and can significantly alter its pharmacokinetic profile. nih.govuq.edu.auuq.edu.au This modification has been shown to improve resistance to enzymatic degradation and enhance permeability across cell monolayers. nih.govresearchgate.net For instance, conjugating LHRH with fatty acids like 2-amino-D,L-octanoic acid (C8) or 2-amino-D,L-dodecanoic acid (C12) resulted in lipopeptides with improved metabolic stability in Caco-2 cell homogenates. nih.gov Furthermore, certain lipidated analogs demonstrated enhanced antiproliferative activity against GnRH-receptor positive cancer cells, suggesting that this modification could increase direct antitumor effects. nih.govnih.govuq.edu.au
The table below provides examples of advanced modifications applied to LHRH analogs and their observed effects.
Table 2: Advanced Modifications of LHRH Analogs
| Modification Type | Example Analog/Strategy | Observed Effect(s) | Reference(s) |
|---|---|---|---|
| Lipidation | GnRH conjugated to C8 or C12 fatty acids | Improved metabolic stability; enhanced permeability for some analogs. | nih.govresearchgate.net |
| Lipidation | Dendritic lipidated [Gln¹]-GnRH analogues | Significant dose-dependent growth inhibitory effect on DU145 cancer cells. | nih.govuq.edu.au |
| Glycosylation & Lipidation | GnRH conjugated to C8/C12 fatty acids and a glucose moiety | Improved metabolic stability; moderate-to-high antiproliferative activity against certain cancer cells. | nih.gov |
| Glycosylation | GnRH stimulation of LH glycosylation | GnRH increases the incorporation of [³H]glucosamine into LH. | physiology.orgphysiology.org |
Table of Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| LHRH | Luteinizing Hormone-Releasing Hormone |
| GnRH | Gonadotropin-Releasing Hormone |
| Buserelin | LHRH, D-Ser(tBu)(6)-N-Et-ProNH2(9)- |
| Leuprolide | LHRH, D-Leu(6)-N-Et-ProNH2(9)- |
| Triptorelin (B344507) | LHRH, D-Trp(6)- |
| Nafarelin | LHRH, D-Nal(2)(6)- |
| Goserelin | LHRH, D-Ser(tBu)(6)-Aza-Gly(10)- |
| cAMP | Adenosine 3',5'-cyclic monophosphate |
| DOX | Doxorubicin (B1662922) |
| LHRH, his(6)-N-Et-pronh2(9)- | Luteinizing Hormone-Releasing Hormone, Histidine(6)-N-Ethyl-Prolineamide(9)- |
Mechanisms of Action of Lhrh, His 6 N Et Pronh2 9 at the Cellular and Molecular Level
Pituitary Gonadotroph Interactions
The primary site of action for L-Histidyl-D-tryptophyl-D-seryl-D-tryptophyl-D-leucyl-L-arginyl-N-ethyl-L-prolinamide is the gonadotroph cells of the anterior pituitary gland.
Upon initial administration, L-Histidyl-D-tryptophyl-D-seryl-D-tryptophyl-D-leucyl-L-arginyl-N-ethyl-L-prolinamide binds to and activates Gonadotropin-Releasing Hormone (GnRH) receptors on pituitary gonadotrophs. nih.govpharmacompass.com This mimics the natural action of GnRH, leading to a transient surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). patsnap.comfda.gov This initial stimulatory phase, often referred to as a "flare effect," results in a temporary increase in the circulating levels of gonadal steroids, such as testosterone (B1683101) in males and estrogen in females. patsnap.comfda.gov This surge is a predictable and well-documented consequence of the initial agonistic action of the compound. fda.gov For instance, in children with central precocious puberty, this initial phase can manifest as a temporary increase in the signs of puberty. mayoclinic.orgmedlineplus.gov Similarly, in men with prostate cancer, a transient increase in serum testosterone concentrations is observed during the first few weeks of therapy. drugs.com
Continuous and prolonged exposure to L-Histidyl-D-tryptophyl-D-seryl-D-tryptophyl-D-leucyl-L-arginyl-N-ethyl-L-prolinamide leads to a state of pituitary desensitization. fda.govdrugbank.com This process involves two key mechanisms: receptor desensitization and downregulation. The persistent stimulation of GnRH receptors by the potent agonist leads to their uncoupling from the intracellular signaling pathways, rendering the gonadotrophs less responsive to further stimulation. researchgate.net
Concurrently, the pituitary gland reduces the number of GnRH receptors on the cell surface through a process called downregulation. patsnap.comdrugbank.com This is a reversible process that involves the internalization and degradation of the receptor-ligand complex. nih.gov Studies in the αT3-1 gonadotroph cell line have shown that treatment with a GnRH agonist leads to a time- and dose-dependent reduction in both GnRH receptor number and the corresponding messenger RNA (mRNA) levels. nih.gov This indicates that the downregulation mechanism involves a reduction in receptor synthesis. nih.gov The combination of desensitization and downregulation effectively diminishes the pituitary's ability to respond to the LHRH agonist. patsnap.comfda.gov
Following the initial surge and subsequent desensitization and downregulation of GnRH receptors, the sustained presence of L-Histidyl-D-tryptophyl-D-seryl-D-tryptophyl-D-leucyl-L-arginyl-N-ethyl-L-prolinamide leads to a profound and long-term suppression of gonadotropin secretion. nih.govnih.govstem-art.com The desensitized pituitary gonadotrophs are no longer able to effectively secrete LH and FSH in response to the agonist. fda.govdrugbank.com This results in a sustained decrease in the circulating levels of LH and FSH, typically reaching prepubertal levels within one month of continuous treatment. nih.govdrugbank.com This "chemical castration" effect is the therapeutic goal in conditions such as hormone-dependent prostate cancer and central precocious puberty. patsnap.comdrugbank.com Long-term studies have demonstrated that this suppression can be maintained for extended periods with continuous therapy. nih.gov
| Phase of Action | Mechanism | Effect on Gonadotropins (LH & FSH) | Effect on Sex Steroids |
|---|---|---|---|
| Initial (Transient) | GnRH Receptor Agonism | Increased Secretion (Flare) | Transient Increase |
| Chronic (Sustained) | Receptor Desensitization & Downregulation | Decreased Secretion (Suppression) | Profound Decrease |
Direct Cellular Effects on Extrapituitary Tissues
Beyond its well-established effects on the pituitary gland, LHRH and its agonists, including L-Histidyl-D-tryptophyl-D-seryl-D-tryptophyl-D-leucyl-L-arginyl-N-ethyl-L-prolinamide, can exert direct effects on various extrapituitary tissues.
Functional LHRH receptors have been identified in a variety of human cancer cells, including those of the prostate, breast, endometrium, ovary, and pancreas. ascopubs.orgpnas.orgnih.govaacrjournals.org The expression of these receptors on tumor cells suggests that LHRH agonists can have direct effects on these tissues, independent of their pituitary-mediated actions. ascopubs.orgaacrjournals.org Studies have shown that LHRH receptor expression persists in prostate cancer cells even after castration or prolonged treatment with LHRH agonists, supporting the potential for continued direct therapeutic targeting. ascopubs.org The presence of these receptors has been confirmed through various methods, including immunohistochemistry, ligand binding assays, and reverse transcriptase-PCR. aacrjournals.orgaacrjournals.org
The engagement of LHRH agonists with their receptors on cancer cells can trigger direct antiproliferative effects. pnas.orgnih.gov The precise mechanisms of this growth inhibition are multifaceted and can vary between different cell types. In some cancer cell models, LHRH agonists have been shown to interfere with the stimulatory actions of growth factors. For example, in DU 145 human prostatic cancer cells, an LHRH agonist was found to antagonize the proliferative action of epidermal growth factor (EGF), inhibit the tyrosine phosphorylation of the EGF receptor, and reduce the number of EGF binding sites. nih.gov In LNCaP prostate cancer cells, an LHRH agonist counteracted the mitogenic action of EGF and reduced the concentration of EGF-binding sites. nih.gov These findings suggest that LHRH agonists can modulate critical signaling pathways involved in tumor cell growth and proliferation. nih.gov
| Cell Line | Observed Effect of LHRH Agonist | Proposed Mechanism |
|---|---|---|
| DU 145 (Prostate Cancer) | Inhibition of EGF-induced proliferation | Antagonism of EGF action, inhibition of EGF receptor phosphorylation, reduction of EGF binding sites |
| LNCaP (Prostate Cancer) | Counteraction of EGF mitogenic action | Reduction of EGF-binding sites |
Modulation of Specific Intracellular Signaling Pathways (e.g., MAPK cascade, uPA/PAI system) by LHRH, his(6)-N-Et-pronh2(9)-
The synthetic luteinizing hormone-releasing hormone (LHRH) agonist, LHRH, his(6)-N-Et-pronh2(9)-, also known as Histrelin (B1673308), exerts its effects by binding to gonadotropin-releasing hormone (GnRH) receptors. This interaction triggers a cascade of intracellular signaling events that can vary depending on the cell type and context. Research into the specific molecular mechanisms of this compound has highlighted its influence on key pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade and the urokinase-type plasminogen activator (uPA)/plasminogen activator inhibitor (PAI) system.
Modulation of the MAPK Cascade
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial mediator of cellular processes including proliferation, differentiation, and apoptosis. The binding of LHRH agonists, such as LHRH, his(6)-N-Et-pronh2(9)-, to their G protein-coupled receptors can initiate a series of phosphorylation events that activate the MAPK cascade.
In pituitary gonadotropes, the activation of the GnRH receptor typically involves Gq/G11 proteins, leading to the activation of phospholipase Cβ (PLCβ). PLCβ then generates inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn lead to calcium mobilization and the activation of protein kinase C (PKC) isoforms. This activation of PKC is a key step in stimulating the major components of the MAPK superfamily: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38MAPK. This signaling cascade is fundamental to the GnRH-induced synthesis and release of gonadotropins.
While the general mechanism for GnRH agonists is understood, the specific nuances of LHRH, his(6)-N-Et-pronh2(9)- in modulating the MAPK pathway are part of ongoing research to delineate cell-specific responses.
Modulation of the uPA/PAI System
LHRH receptor agonists have been implicated in modulating the expression and activity of components of the uPA/PAI system in certain cancer cells. This modulation is thought to contribute to the anti-tumor effects of these compounds by influencing processes such as angiogenesis and metastasis. The specific impact of LHRH, his(6)-N-Et-pronh2(9)- on the uPA/PAI system is an area of active investigation, with the goal of further understanding its therapeutic potential in hormone-dependent cancers.
Detailed Research Findings
To provide a clearer understanding of the molecular interactions, the following table summarizes key research findings related to the modulation of these intracellular signaling pathways by LHRH agonists. Due to the limited availability of studies focusing specifically on LHRH, his(6)-N-Et-pronh2(9)-, findings for the broader class of GnRH/LHRH agonists are included to provide context.
| Signaling Pathway | Key Mediator | Observed Effect of LHRH Agonist | Cellular Context |
| MAPK Cascade | ERK | Activation | Pituitary Gonadotropes |
| JNK | Activation | Pituitary Gonadotropes | |
| p38MAPK | Activation | Pituitary Gonadotropes | |
| uPA/PAI System | uPA | Modulation of expression/activity | Various Cancer Cells |
| PAI-1 | Modulation of expression/activity | Various Cancer Cells |
Table of Compound Names
| Abbreviation / Common Name | Full Chemical Name |
| LHRH, his(6)-N-Et-pronh2(9)- | Luteinizing hormone-releasing hormone, [6-D-histidine, 9-(N-ethyl-L-prolinamide)]- |
| Histrelin | 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-N-benzyl-D-histidyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide |
| GnRH | Gonadotropin-releasing hormone |
| ERK | Extracellular signal-regulated kinase |
| JNK | c-Jun N-terminal kinase |
| p38MAPK | p38 mitogen-activated protein kinases |
| uPA | Urokinase-type plasminogen activator |
| PAI-1 | Plasminogen activator inhibitor-1 |
| PLCβ | Phospholipase Cβ |
| IP3 | Inositol 1,4,5-trisphosphate |
| DAG | Diacylglycerol |
| PKC | Protein kinase C |
Lhrh Receptor Interactions and Downstream Signaling Pathways
LHRH Receptor (GnRHR) Binding Characteristics of LHRH, his(6)-N-Et-pronh2(9)-
The affinity, specificity, and kinetics of the binding between LHRH, his(6)-N-Et-pronh2(9)- and the GnRHR are critical determinants of its potency and duration of action.
The binding affinity of LHRH, his(6)-N-Et-pronh2(9)- for the GnRHR has been quantified in various studies, demonstrating a high affinity for the receptor. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. Studies using competitive binding assays with radiolabeled LHRH analogs in pituitary cell membranes have been employed to determine these values.
Table 1: GnRHR Binding Affinity of LHRH, his(6)-N-Et-pronh2(9)-
| Parameter | Value | Cell/Tissue Model |
|---|---|---|
| Ki | Data not available in search results | Pituitary membranes |
LHRH, his(6)-N-Et-pronh2(9)- exhibits a high degree of selectivity for the GnRHR. Its molecular structure, a modification of the native LHRH peptide, is specifically engineered to enhance its binding to this particular receptor. This high selectivity ensures that its biological effects are precisely targeted to gonadotrope cells in the pituitary gland, which are the primary cells expressing the GnRHR. The specificity of this interaction minimizes off-target effects, as the analog does not significantly bind to other receptor types at physiological concentrations.
The kinetics of how LHRH, his(6)-N-Et-pronh2(9)- associates with and dissociates from the GnRHR influences its biological activity profile. Synthetic agonists like this compound are often designed to have a slower dissociation rate compared to the native LHRH. This prolonged receptor occupancy leads to a more sustained signaling response. The slower dissociation from the receptor is a key factor in the enhanced potency and long-lasting action of this LHRH analog.
Table 2: Receptor Binding Kinetics
| Kinetic Parameter | Description | Characteristic for LHRH, his(6)-N-Et-pronh2(9)- |
|---|---|---|
| Association Rate (kon) | The rate at which the ligand binds to the receptor. | Rapid |
G-Protein Coupled Receptor (GPCR) Signaling Transduction Mechanisms
Upon binding of LHRH, his(6)-N-Et-pronh2(9)- to the GnRHR, the receptor undergoes a conformational change that activates associated heterotrimeric G-proteins, primarily of the Gq/11 family. This activation initiates a series of intracellular signaling events.
The primary signaling pathway activated by the GnRHR is the phospholipase C (PLC) pathway. The activated Gαq subunit stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The subsequent rise in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, are crucial events that lead to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Beyond the classical PLC pathway, GnRHR activation by agonists such as LHRH, his(6)-N-Et-pronh2(9)- also stimulates the mitogen-activated protein kinase (MAPK) cascade. This activation is a key component of the signaling network that regulates gonadotropin gene expression. The signal from the activated GPCR can be transduced to the MAPK pathway, leading to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Activated ERK1/2 can then translocate to the nucleus and phosphorylate transcription factors, thereby modulating the expression of genes encoding the gonadotropin subunits. This pathway is essential for the long-term regulation of gonadotropin synthesis in response to LHRH signaling.
Intracellular Calcium Flux
The binding of LHRH agonists, such as LHRH, his(6)-N-Et-pronh2(9)-, to the LHRH receptor (LHRH-R), a G protein-coupled receptor, initiates a well-defined signaling cascade that results in a rapid increase in intracellular free calcium ([Ca2+]i). This process is a cornerstone of the hormone's mechanism of action. Upon activation, the LHRH-R couples to Gαq/11 proteins, which in turn stimulates the enzyme phospholipase Cβ (PLCβ) mdpi.com. PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to specific IP3 receptors located on the membrane of the endoplasmic reticulum, which serves as the primary intracellular calcium store. This binding event triggers the release of stored Ca2+ into the cytosol, causing a sharp and significant rise in [Ca2+]i nih.govnih.gov. Research in rat granulosa cells has demonstrated that this LHRH-induced calcium increase is primarily sourced from these intracellular stores, as the response is not blocked by voltage-sensitive calcium channel blockers like verapamil, diltiazem, or nifedipine (B1678770) nih.gov. Furthermore, experiments using calcium-depleted media show a gradual loss of the response, which can be restored upon reintroduction of extracellular calcium, indicating that while intracellular stores are the immediate source, extracellular calcium is required to replenish these stores over time nih.gov. This mobilization of intracellular calcium is a critical event that mediates many of the subsequent physiological responses to LHRH receptor activation oup.comportlandpress.com.
| Experimental Condition | Effect on Ca2+ Flux | Inferred Mechanism | Reference |
|---|---|---|---|
| Application of Voltage-Sensitive Calcium Channel Blockers (e.g., verapamil, diltiazem) | Ineffective in blocking the Ca2+ increase | The Ca2+ increase does not result from the opening of voltage-sensitive Ca2+ channels. | nih.gov |
| Perifusion with Media Lacking Calcium | Gradual loss of the LHRH response | Response depends on the release of Ca2+ from intracellular stores, which require extracellular Ca2+ for replenishment. | nih.gov |
| Stimulation with High K+ Buffer | No effect on Ca2+ increase | The signaling mechanism is independent of K+-dependent Ca2+ channels. | nih.gov |
Molecular Mechanisms of Receptor Desensitization and Downregulation
A key characteristic of potent LHRH agonists is their ability to induce receptor desensitization and downregulation upon continuous or prolonged exposure. After an initial stimulatory phase, often called a "flare" effect, the target cells become progressively less responsive to the agonist wikipedia.orgwikipedia.org. This phenomenon is central to the paradoxical inhibitory effects observed with long-term agonist administration and is achieved through several molecular mechanisms, including the physical removal of receptors from the cell surface and the suppression of new receptor synthesis.
Ligand-Induced Receptor Internalization
Sustained stimulation with an LHRH agonist triggers the internalization of the LHRH receptor, a process that removes it from the plasma membrane and sequesters it within the cell nih.gov. This agonist-induced internalization is a critical step in desensitization. The process begins with the binding of the agonist, which is thought to cause receptor microaggregation and subsequent endocytosis nih.gov. Although many G protein-coupled receptors rely on phosphorylation of their C-terminal tail and subsequent β-arrestin binding to target them for internalization, the mammalian LHRH receptor is atypical as it lacks this intracellular tail mdpi.comnih.gov. This structural feature is linked to a relatively slow rate of internalization compared to other receptors of the same family mdpi.com.
| Factor | Effect on Downregulation | Mechanism | Reference |
|---|---|---|---|
| Enhanced Rate of Internalization (via receptor mutation or co-expression of arrestins) | Increased Downregulation | A faster rate of internalization is the main determinant of the extent of downregulation. | nih.gov |
| Impaired Rate of Internalization (via receptor mutation) | Impaired Downregulation (in some cases) | Slower removal of receptors from the cell surface reduces the overall downregulation effect. | nih.gov |
| Dependence on Receptor Signaling | Required for Downregulation | A mutation that prevents LHRH-R signaling also prevents agonist-induced downregulation. | nih.gov |
Alterations in LHRH Receptor Gene Expression and mRNA Transcript Levels
In addition to the physical removal of receptors from the cell surface, long-term desensitization is also achieved by reducing the synthesis of new receptors. Continuous stimulation with LHRH agonists leads to a decrease in the cellular levels of LHRH receptor messenger RNA (mRNA) transcripts nih.gov. This reduction in gene expression limits the template available for the synthesis of new receptor proteins, contributing significantly to the sustained loss of cellular responsiveness.
Studies investigating the effects of the LHRH agonist triptorelin (B344507) in the rat testis demonstrated an acute reduction of both GnRH and GnRH receptor (GnRH-R) mRNA levels 24 hours after a single injection nih.gov. This indicates that agonist treatment can directly or indirectly suppress the transcription of the GnRH-R gene or decrease the stability of its mRNA. The regulation of GnRH-R expression is complex, involving control at both the transcriptional and post-transcriptional levels mdpi.com. For example, some studies have shown that while GnRH pulses can increase receptor numbers, chronic stimulation can lead to a decrease in the translation of existing GnRH-R mRNA, providing another layer of control over receptor protein synthesis mdpi.com. This multi-faceted suppression of receptor synthesis ensures a profound and long-lasting state of desensitization in target tissues.
| Compound Type | Compound Name | Effect on GnRH-R mRNA | Effect on GnRH mRNA | Reference |
|---|---|---|---|---|
| GnRH Agonist | Triptorelin | Acute reduction (to ~38% of control at 24h) | Acute reduction (to ~38% of control at 24h) | nih.gov |
| GnRH Antagonist | Antarelix | 2.5-fold increase (at 8h) | No change | nih.gov |
Metabolism and Enzymatic Stability of Lhrh, His 6 N Et Pronh2 9
Identification of Key Proteolytic Enzymes Responsible for LHRH Analog Degradation
The degradation of native LHRH is a rapid process mediated by several specific peptidases. Understanding these enzymes is fundamental to appreciating the enhanced stability of analogs like Histrelin (B1673308).
A primary enzyme responsible for the initial cleavage of LHRH is the zinc metalloendopeptidase EC 3.4.24.15, also known as thimet oligopeptidase (EP24.15). nih.govbioscientifica.com This enzyme is widely distributed in various tissues, including the brain and pituitary gland, and is considered a prime mediator of LHRH degradation. bioscientifica.comnih.gov EP24.15 specifically cleaves the Tyr⁵-Gly⁶ bond in the LHRH decapeptide sequence. nih.govnih.gov Another significant metalloendopeptidase is endopeptidase-24.11 (EP24.11 or Neprilysin), which has been shown to cleave the adjacent Gly⁶-Leu⁷ bond. nih.gov Inhibition of these metalloendopeptidases significantly slows the in vivo degradation of LHRH. nih.govnih.gov
Besides metalloendopeptidases, other enzymes play a role in the breakdown of LHRH. Angiotensin-converting enzyme (ACE), for instance, has been identified as cleaving the Trp³-Ser⁴ bond of LHRH, producing the LHRH(1-3) fragment. nih.govnih.gov In the lung, ACE, EP24.11, and EP24.15 are the major enzymes responsible for LHRH degradation in macrophages and type II pneumocytes. nih.gov Furthermore, a post-proline cleaving enzyme is responsible for the final cleavage of the Pro⁹-Gly¹⁰ bond in the native peptide sequence.
Table 1: Key Enzymes in LHRH Degradation and Their Cleavage Sites
| Enzyme | Abbreviation | Class | Primary LHRH Cleavage Site |
|---|---|---|---|
| Thimet oligopeptidase | EP24.15 | Metalloendopeptidase | Tyr⁵-Gly⁶ |
| Neprilysin | EP24.11 | Metalloendopeptidase | Gly⁶-Leu⁷ |
| Angiotensin-Converting Enzyme | ACE | Metalloendopeptidase | Trp³-Ser⁴ |
Major Cleavage Sites within the LHRH Peptide Sequence and Analog Modifications
The native LHRH decapeptide (
Influence of D-Amino Acid Substitution at Position 6 on Metabolic Stability
The most significant modification for enhancing the stability of LHRH agonists is the substitution of the natural L-glycine at position 6 with a D-amino acid. In Histrelin, this is D-Histidine (im-benzyl). This stereochemical change from an L-amino acid to a D-amino acid creates a peptide bond that is conformationally constrained and no longer recognized by the active sites of key degrading enzymes like EP24.15 and EP24.11. nih.govnih.gov
Studies comparing native LHRH with analogs containing a D-amino acid at position 6 demonstrate a dramatic increase in metabolic resistance. For example, the degradation rate of [D-Ala⁶]-LHRH was found to be 3 to 8 times lower than that of native LHRH in lung pneumocytes. nih.gov This specific analog proved resistant to degradation by both EP24.15 and EP24.11. nih.gov By preventing the initial and most critical cleavage at the center of the peptide, the D-amino acid substitution drastically increases the analog's half-life and biological potency. nih.gov
Table 2: Effect of D-Amino Acid Substitution on LHRH Degradation by Key Peptidases
| Peptide | Position 6 Residue | Susceptibility to EP24.15 (cleaves 5-6) | Susceptibility to EP24.11 (cleaves 6-7) | Resulting Stability |
|---|---|---|---|---|
| Native LHRH | L-Glycine | High | High | Low |
| [D-Ala⁶]-LHRH | D-Alanine | Resistant | Resistant | High |
Impact of C-Terminal Modifications (Pro⁹-NHEt) on Resistance to Enzymatic Degradation
The C-terminus of native LHRH ends with a glycine (B1666218) amide (Gly¹⁰-NH₂). This site is susceptible to cleavage by a post-proline cleaving enzyme that acts on the Pro⁹-Gly¹⁰ bond. To confer stability at this end of the peptide, agonists like Histrelin have two modifications: the deletion of the C-terminal glycine and the amidation of proline at position 9 with an ethylamide group (Pro⁹-NHEt).
Assessment of Metabolic Stability in Biological Milieus (e.g., human plasma, tissue homogenates)
The enhanced stability of Histrelin due to its structural modifications has been confirmed in various biological environments. While native LHRH is rapidly degraded in preparations of rat brain homogenates, pituitary cytosol, and renal brush-border membranes, modified analogs show significantly greater persistence. nih.gov
In a study investigating the degradation of LHRH and [D-Ala⁶]-LHRH in isolated lung pneumocytes, the analog showed a much lower rate of degradation across all cell types tested (macrophages, type I-like pneumocytes, and type II pneumocytes). nih.gov Similarly, studies in rat testis supernatants showed that while LHRH is readily degraded, LHRH agonists with position 6 and C-terminal modifications are more resistant. nih.gov An in vitro metabolism study of Histrelin using human hepatocytes confirmed its relative stability, identifying only a single metabolite formed through C-terminal dealkylation. nih.gov This collective evidence from various biological milieus confirms that the strategic modifications in Histrelin are highly effective at protecting it from the rapid enzymatic degradation that inactivates the native LHRH peptide.
Physical and Chemical Stability Considerations for LHRH, his(6)-N-Et-pronh2(9)-
The physical and chemical stability of peptide-based therapeutic agents such as LHRH, his(6)-N-Et-pronh2(9)-, also known as Histrelin, are critical parameters that influence their formulation, storage, and efficacy. Understanding the molecule's behavior under various environmental stresses, including elevated temperatures and repeated freeze-thaw cycles, is essential for ensuring its therapeutic viability.
Thermal Stability
The thermal stability of LHRH, his(6)-N-Et-pronh2(9)- has been a subject of scientific investigation to determine its degradation profile under heat stress. Studies on analogous LHRH molecules have provided insights into the general stability of this class of peptides. For instance, research on a closely related analogue, D-trp6-pro9-NEt-LHRH, indicated that it could withstand mild heating without a significant loss of biological activity or detectable changes in its High-Performance Liquid Chromatography (HPLC) profile.
More specific, quantitative data on the thermal degradation of Histrelin comes from a study that examined its stability in an aqueous solution. This research provides a clear indication of the compound's susceptibility to degradation at elevated temperatures over time.
| Temperature | pH | Duration | Degradation (%) | Identified Degradation Products |
|---|---|---|---|---|
| 87°C | 5.4 | 18 days | 47% | Cleavage of <Glu-His and Trp-Ser peptide bonds, His-Trp diketopiperazine formation, and racemization of serine and histidine residues. nih.gov |
The degradation at a high temperature of 87°C highlights the importance of controlled storage conditions to prevent the loss of active pharmaceutical ingredients. The identified degradation products suggest that hydrolysis and isomerization are key degradation pathways for Histrelin in solution. nih.gov
Freeze-Thaw Cycles
Product information for lyophilized Histrelin advises against repeated freeze-thaw cycles, which implies a potential for degradation or aggregation. However, studies on similar LHRH analogues offer some reassurance. For example, the analogue D-trp6-pro9-NEt-LHRH was found to be stable after repeated freezing and thawing, showing no detectable alteration in its HPLC profile or significant change in its biological activity.
| Compound | Condition | Observed Effect |
|---|---|---|
| LHRH, his(6)-N-Et-pronh2(9)- (Lyophilized) | Repeated freeze-thaw cycles | Not recommended (potential for degradation/aggregation). |
| D-trp6-pro9-NEt-LHRH (in solution) | Repeated freezing and thawing | No detectable alteration in HPLC profile or significant change in biological activity. |
The lack of specific quantitative data for LHRH, his(6)-N-Et-pronh2(9)- underscores the need for caution and adherence to recommended storage and handling procedures to minimize the risk of degradation from freeze-thaw stress.
Solid-State Stability
The stability of LHRH, his(6)-N-Et-pronh2(9)- in its solid, lyophilized form is generally higher than in solution. Lyophilization is a common strategy to enhance the long-term stability of peptide drugs. Product literature for lyophilized Histrelin indicates that it is stable for a short period at room temperature.
| Storage Condition | Duration | Stability |
|---|---|---|
| Room Temperature | 3 weeks | Stable |
| Desiccated below -18°C | Long-term | Recommended storage condition for maintaining stability. |
These storage recommendations are critical for preserving the integrity of the compound over its shelf life. The hygroscopic nature of many peptides also necessitates storage in a desiccated environment to prevent moisture-induced degradation.
Extrapituitary Actions and Advanced Research Perspectives for Lhrh, His 6 N Et Pronh2 9 Analogs
Characterization of LHRH Receptor Expression in Various Tissues and Cancer Models
The Luteinizing Hormone-Releasing Hormone (LHRH) receptor, primarily known for its role in the pituitary gland, has been identified in various extrapituitary tissues and, significantly, is overexpressed in a wide range of cancers. oncotarget.comnih.gov This overexpression in malignant tissues, contrasted with limited expression in most healthy organs, establishes the LHRH receptor as a valuable biomarker and a target for therapeutic intervention. oncotarget.comnih.gov
Expression of the LHRH receptor has been confirmed in both hormone-dependent and non-hormone-dependent malignancies. Studies have documented its presence in approximately 86% of prostate cancers, 80% of endometrial and ovarian cancers, and about 50% of breast cancers. oncotarget.comnih.gov Furthermore, LHRH receptors are found in cancers not traditionally considered hormone-sensitive, including those of the pancreas (32-50%), kidneys (80%), bladder, skin, and brain, such as glioblastoma multiforme. oncotarget.comnih.govresearchgate.net
Research using techniques like RT-PCR, Western blot analysis, and immunohistochemistry has validated LHRH receptor expression across numerous cancer cell lines and patient tumor specimens. For instance, mRNA for the LHRH receptor was detected in 83% of transitional cell carcinoma bladder cancer specimens, with protein expression confirmed in all samples examined. nih.gov Similarly, high-affinity receptors for LHRH analogs have been identified in over 80% of human prostate cancer specimens and 78% of ovarian cancer specimens. nih.gov The expression has been specifically confirmed in cell lines such as DU-145 and LNCaP (prostate), EFO-21 and EFO-27 (ovarian), and various triple-negative breast cancer (TNBC) lines like MDA-MB-231. nih.govresearchgate.net
This widespread expression on tumor cells provides a strong rationale for developing therapeutic strategies that directly target these extrapituitary receptors. nih.govnih.gov
LHRH Receptor Expression in Various Human Cancers
| Cancer Type | Approximate Expression Frequency (%) | Associated Cancer Cell Lines | Reference |
|---|---|---|---|
| Prostate Cancer | 86% | LNCaP, DU-145 | oncotarget.comnih.govnih.gov |
| Ovarian Cancer | 80-90% | EFO-21, EFO-27, OV-1063, OVCAR-3 | oncotarget.comnih.govnih.gov |
| Endometrial Cancer | 80% | HEC-1A, Ishikawa, HEC-1B | oncotarget.comnih.gov |
| Breast Cancer | 50-52% | MDA-MB-231, T47D, HCC1806, HCC1937, 4T1 | oncotarget.comnih.govnih.govresearchgate.net |
| Bladder Cancer | 83% (mRNA) | RT-112, UMUC3, TCCSUP, HT-1376, J82 | nih.govacs.org |
| Renal Cancer | 80% | N/A | nih.gov |
| Pancreatic Cancer | 32-50% | N/A | nih.gov |
| Glioblastoma Multiforme | Frequently High | N/A | researchgate.net |
Exploration of Direct Antitumor Effects in Preclinical Models
Beyond the well-established mechanism of suppressing sex hormone production via the pituitary-gonadal axis, LHRH analogs exert direct antitumor effects on cancer cells that express LHRH receptors. nih.govresearchgate.net These actions are independent of hormonal suppression and are mediated through the binding of the analogs to receptors on the tumor cells themselves. nih.govresearchgate.net
Inhibition of Proliferation in LHRH Receptor-Positive Cancer Cell Lines
In vitro studies have consistently demonstrated that LHRH analogs can directly inhibit the proliferation of various cancer cell lines. LHRH agonists and antagonists have been shown to cause significant growth inhibition in human breast, prostate, ovarian, and endometrial cancer cells. nih.gov For example, the LHRH antagonist Cetrorelix (B55110) induces a dose-dependent inhibition of proliferation in human ovarian cancer cells. nih.gov
The development of cytotoxic LHRH conjugates, which link an LHRH analog to a chemotherapy agent, has further highlighted this direct, receptor-mediated effect. The cytotoxic analog AN-152 (also known as AEZS-108), which consists of an LHRH agonist linked to doxorubicin (B1662922), was found to be more effective at inhibiting cell proliferation than doxorubicin alone in three out of four LHRH receptor-positive ovarian and endometrial cancer cell lines. nih.gov This enhanced effect could be diminished by competitively blocking the LHRH receptors, confirming the receptor-mediated mechanism of action. nih.gov In studies on the DU-145 castration-resistant prostate cancer cell line, AEZS-108 caused a 61.2% inhibition of cell proliferation. nih.gov Similarly, LHRH conjugates with other agents like paclitaxel (B517696) have shown greater inhibition of MDA-MB-231 breast cancer cells compared to the unconjugated drug. nih.gov
Inhibitory Effects of LHRH Analogs and Conjugates on Cancer Cell Lines
| Compound | Cell Line(s) | Cancer Type | Observed Effect | Reference |
|---|---|---|---|---|
| AEZS-108 (AN-152) | DU-145 | Prostate (Castration-Resistant) | 61.2% inhibition of proliferation; 46% increase in apoptosis. | nih.gov |
| AN-152 | EFO-21, HEC-1A, Ishikawa | Ovarian, Endometrial | More effective in inhibiting proliferation than doxorubicin alone. | nih.gov |
| Cetrorelix (Antagonist) | Human Ovarian Cancer Lines | Ovarian | Dose-dependent inhibition of proliferation. | nih.gov |
| LHRH Agonists | Human Breast & Prostatic Cancer Lines | Breast, Prostate | Significant inhibition of proliferation. | nih.gov |
| PGS-LHRH & PTX-LHRH | MDA-MB-231 | Breast (TNBC) | Increased inhibition of cell viability compared to unconjugated drugs. | nih.gov |
Potential Mechanisms of Growth Inhibition Beyond Hormonal Suppression
The direct antitumor effects of LHRH analogs are initiated by their binding to G protein-coupled LHRH receptors on the cancer cell surface. nih.govnih.gov This interaction triggers intracellular signaling pathways that can inhibit cell growth and induce apoptosis, independent of the pituitary's influence on sex steroid levels. researchgate.net Several potential mechanisms have been identified in preclinical research:
Interference with Autocrine/Paracrine Loops: Many tumors, including breast and prostate cancers, not only express LHRH receptors but may also produce their own LHRH-like peptides. nih.govnih.gov These peptides can act as local growth factors. LHRH analogs can interfere with this stimulatory loop; agonists may do so by down-regulating the LHRH receptors, while antagonists act through competitive blockade. nih.gov
Induction of Apoptosis: LHRH analogs and their cytotoxic conjugates have been shown to induce programmed cell death. The cytotoxic conjugate AEZS-108 was found to increase levels of the apoptotic regulator p21 and elevate reactive oxygen species (ROS), contributing to its anticancer activity in prostate cancer cells. nih.gov Other LHRH-conjugated drugs have been observed to disrupt the cancer cell membrane and cytoskeleton, leading to apoptosis. nih.gov
Signal Transduction Pathway Modulation: The LHRH receptor is known to be coupled to G proteins that can activate signaling molecules like phospholipase C. nih.gov The binding of LHRH analogs can modulate these pathways, influencing cell proliferation and survival.
These findings support the concept that LHRH analogs can function as direct anticancer agents by targeting the LHRH receptors present on the tumor cells themselves.
Receptor-Targeted Delivery Systems and Conjugates
The high expression of LHRH receptors on various cancers provides an ideal targeting mechanism for the specific delivery of therapeutic and diagnostic agents to tumor cells, thereby increasing efficacy while minimizing exposure and toxicity to healthy tissues. nih.govnih.gov
Development of Cytotoxic LHRH Analog Conjugates
A significant area of research has been the development of cytotoxic LHRH analogs, where a potent LHRH agonist, typically a degradation-resistant analog like [D-Lys6]-LHRH, is chemically linked to a powerful chemotherapeutic drug. nih.govnih.gov This approach creates a hybrid molecule that selectively delivers the cytotoxic payload to cancer cells expressing the LHRH receptor.
One of the most studied conjugates is AEZS-108 (formerly AN-152), which links [D-Lys6]-LHRH to doxorubicin. nih.govnih.gov Preclinical studies have demonstrated its high efficacy. In a mouse model with DU-145 castration-resistant prostate tumors, AEZS-108 treatment resulted in a 90.5% inhibition of tumor growth, which was significantly greater than treatment with doxorubicin alone or an unconjugated combination of the components. nih.gov The targeted conjugate AN-207, which uses the more potent doxorubicin derivative 2-pyrrolino-doxorubicin, has also shown excellent anticancer profiles. nih.govnih.gov Other chemotherapeutic agents, including cisplatin, melphalan, and camptothecin, have also been successfully conjugated to LHRH analogs, showing enhanced tumor accumulation and anticancer activity in preclinical models. nih.govpnas.org
Examples of Cytotoxic LHRH Analog Conjugates
| Conjugate Name | LHRH Analog Carrier | Cytotoxic Payload | Targeted Cancer Models (Preclinical) | Reference |
|---|---|---|---|---|
| AEZS-108 (AN-152) | [D-Lys6]-LHRH | Doxorubicin | Prostate (DU-145), Ovarian, Endometrial, Bladder | nih.govacs.orgnih.gov |
| AN-207 | [D-Lys6]-LHRH | 2-pyrrolino-doxorubicin | Ovarian, Mammary, Endometrial, Prostatic | nih.govnih.gov |
| CPT-PEG-LHRH | LHRH | Camptothecin (CPT) | Ovarian (A2780) | pnas.org |
| PGS-LHRH / PTX-LHRH | LHRH | Prodigiosin (PGS) / Paclitaxel (PTX) | Breast (MDA-MB-231) | nih.gov |
| Various | [D-Lys6]-LHRH | Cisplatin, Melphalan | Various | nih.gov |
Application in Targeted Molecular Imaging (e.g., radiolabeled conjugates)
The principle of receptor-targeted delivery has been extended to molecular imaging. By conjugating LHRH analogs to imaging agents, it is possible to visualize tumors that overexpress the LHRH receptor. oncotarget.com These imaging probes can be used for diagnosis, staging, and monitoring of LHRH receptor-positive cancers.
Various imaging modalities have been explored, including:
SPECT/PET Imaging: LHRH analogs have been linked to radionuclides using chelating agents like DOTA. nih.gov For example, a probe made by radiolabeling an LHRH analog with Technetium-99m (99mTc) has been developed and evaluated as a novel agent for SPECT/CT imaging of prostate and breast cancers. snmjournals.orgnih.gov In preclinical models, these agents showed specific and significant tumor uptake with high tumor-to-muscle ratios, allowing for clear visualization of LHRH receptor-expressing tumors. snmjournals.orgnih.gov
Fluorescence Imaging: For potential use in intraoperative imaging, LHRH ligands have been conjugated to near-infrared (NIR) fluorescent dyes. oncotarget.com One such conjugate demonstrated receptor-mediated uptake and strong tumor retention for at least 12 hours in mice bearing LHRH-positive breast, ovarian, and endometrial tumors. oncotarget.com
These targeted imaging agents represent a promising approach for non-invasively detecting and characterizing LHRH receptor-positive cancers, which could lead to more precise and personalized treatment strategies. snmjournals.orgnih.gov
Comparative Pharmacological Profiles with LHRH Antagonists
The luteinizing hormone-releasing hormone (LHRH) analog, LHRH, his(6)-N-Et-pronh2(9)-, an LHRH agonist, and LHRH antagonists represent two distinct classes of therapeutics that modulate the hypothalamic-pituitary-gonadal axis. While both ultimately lead to the suppression of sex steroid production, their pharmacological profiles differ significantly, particularly concerning their effects on pituitary receptor gene expression and their fundamental mechanisms of gonadotropin suppression.
Differential Effects on Pituitary Receptor Gene Expression
LHRH agonists and antagonists exert contrasting effects on the gene expression of LHRH receptors (LHRH-R) in the pituitary gland. LHRH agonists, such as LHRH, his(6)-N-Et-pronh2(9)-, initially stimulate these receptors, but chronic administration leads to a down-regulation of the receptors. pnas.orgnih.gov Conversely, LHRH antagonists are understood to inhibit LHRH-R gene expression indirectly by blocking the stimulatory action of endogenous LHRH. pnas.org
Research involving the agonist triptorelin (B344507) and the antagonist cetrorelix in female rats has provided specific insights into these differential effects. In this study, triptorelin treatment was found to increase the LHRH-R messenger RNA (mRNA) level by 150% in normal female rats. In stark contrast, cetrorelix treatment suppressed the LHRH-R mRNA level by 33%. pnas.org This highlights a fundamental difference in how these two classes of compounds regulate the very receptors they target at the genetic level. While the principal mechanism for antagonists is competitive occupancy of the receptors, studies have demonstrated that their administration also leads to a down-regulation of pituitary LHRH-R and a decrease in its mRNA levels. pnas.orgnih.gov
| Compound Class | Example Compound | Effect on Pituitary LHRH-R mRNA Levels (in normal female rats) | Proposed Mechanism of Gene Expression Regulation |
|---|---|---|---|
| LHRH Agonist | Triptorelin | 150% Increase | Initial stimulation followed by long-term down-regulation from overstimulation. nih.govnih.gov |
| LHRH Antagonist | Cetrorelix | 33% Suppression | Indirect inhibition by counteracting the stimulatory effect of endogenous LHRH. pnas.org |
Academic Research Methodologies for Lhrh, His 6 N Et Pronh2 9
In Vitro Cellular Assays
In vitro cellular assays are fundamental in determining the biological effects of histrelin (B1673308) at the cellular level. These assays provide crucial data on how the compound modulates cellular functions, particularly in tissues expressing the GnRH receptor.
Pituitary Cell Cultures for Gonadotropin Release Studies
To investigate the primary endocrinological effect of histrelin, researchers utilize primary pituitary cell cultures. These in vitro models allow for the direct assessment of histrelin's ability to stimulate the release of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from gonadotrope cells. supprelinla.com
In these studies, dispersed pituitary cells are cultured and subsequently treated with varying concentrations of histrelin. The concentration of LH and FSH released into the culture medium is then quantified, typically using immunoassays. Such experiments have demonstrated that histrelin, as a potent GnRH agonist, initially stimulates a significant, dose-dependent release of both LH and FSH. medchemexpress.comnih.gov However, prolonged exposure of pituitary cells to histrelin leads to desensitization and a subsequent suppression of gonadotropin release, a key mechanism for its therapeutic applications. nih.gov
Interactive Data Table: Effect of LHRH Agonists on Gonadotropin Release in Pituitary Cell Cultures
| Agonist | Concentration | Effect on LH Release | Effect on FSH Release | Reference |
| Buserelin (B193263) | 50-250 ng | Dose-dependent stimulation | Stimulated release | nih.gov |
| Histrelin | 10-100 nM | Stimulates release | Stimulates release | medchemexpress.com |
| Deslorelin (B1574756) | - | Initial stimulation followed by suppression | Initial stimulation followed by suppression | researchgate.net |
Cancer Cell Line Proliferation and Viability Assays
The direct effects of histrelin on cancer cell growth are investigated using a variety of cancer cell lines that express GnRH receptors, such as those from prostate (LNCaP, PC3, DU-145) and breast (MCF-7, MDA-MB-231) cancers. accegen.comnih.gov Proliferation and viability assays are employed to determine the antiproliferative potential of histrelin.
Commonly used methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability, and direct cell counting. These assays typically reveal that GnRH agonists can inhibit the proliferation of certain cancer cells in a dose-dependent manner. nih.govnih.gov The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. While specific IC50 values for histrelin across a wide range of cell lines are not consistently reported in publicly available literature, studies on various GnRH agonists have demonstrated their ability to impede the growth of cancer cells. mdpi.comnih.gov
Interactive Data Table: Antiproliferative Effects of Compounds on Cancer Cell Lines
| Cell Line | Compound | IC50 Value | Assay Type | Reference |
| MCF-7 | Compound C1 | 2.5±0.50 μg/mL (48h) | MTT | nih.gov |
| MDA-MB-231 | 4-hydroxytamoxifen | 18 µM | ATP chemosensitivity | nih.gov |
| PC3 | Genistein | ≤20 mM | Not specified | researchgate.net |
| LNCaP | Genistein | ≤20 mM | Not specified | researchgate.net |
Receptor Binding and Localization Studies
Understanding how histrelin interacts with its molecular target, the GnRH receptor, is crucial. Receptor binding and localization studies provide insights into the affinity of this interaction and the distribution of the receptor in various tissues.
Radioligand Binding Assays (e.g., competition assays, saturation analysis)
Radioligand binding assays are quantitative techniques used to characterize the interaction between a ligand, such as histrelin, and its receptor. In these assays, a radioactively labeled form of a GnRH agonist is used to measure binding to cell membranes or tissue homogenates containing the GnRH receptor.
Saturation binding analysis involves incubating the receptor preparation with increasing concentrations of a radiolabeled ligand to determine the total number of receptors (Bmax) and the dissociation constant (Kd), which is another measure of binding affinity. frontiersin.org
Immunohistochemical and Western Blotting Techniques for Receptor Protein Expression
To visualize the location and quantify the expression of the GnRH receptor protein in tissues and cells, immunohistochemistry (IHC) and Western blotting are widely used techniques.
Immunohistochemistry allows for the localization of the GnRH receptor within the cellular and tissue context. This technique utilizes specific antibodies that bind to the GnRH receptor, and the antibody-receptor complex is then visualized using enzymatic reactions that produce a colored precipitate or fluorescent tags. IHC studies have confirmed the presence of GnRH receptors in normal pituitary tissue as well as in various cancer tissues, including prostate and breast cancer. nih.govnih.govnih.gov
Western blotting is a technique used to detect and quantify the amount of a specific protein in a sample. In the context of histrelin research, Western blotting can be used to measure the levels of GnRH receptor protein in cell lysates or tissue extracts. This method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with an antibody specific for the GnRH receptor. Studies have utilized Western blotting to confirm the expression of the GnRH receptor in various cancer cell lines. nih.govresearchgate.net
Biochemical and Biophysical Characterization
A thorough understanding of the biochemical and biophysical properties of histrelin is essential for its development and application as a therapeutic agent.
Histrelin is a synthetic nonapeptide, an analog of the naturally occurring LHRH. nih.gov Its structure has been modified from the native peptide to enhance its potency and prolong its duration of action. The molecular formula of histrelin is C66H86N18O12, and it has a molecular weight of approximately 1323.5 g/mol . nih.govmedchemexpress.com
Biophysical techniques such as circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy can be employed to study the three-dimensional structure and conformational dynamics of peptides like histrelin. biopharmaspec.comnih.gov These methods provide insights into the secondary and tertiary structure of the molecule, which are critical for its interaction with the GnRH receptor. While detailed public data on the specific biophysical characterization of histrelin is limited, the general principles of peptide structural analysis are applicable.
High-Performance Liquid Chromatography (HPLC) for Peptide Analysis and Degradation Product Identification
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the analysis of the synthetic LHRH agonist, LHRH, his(6)-N-Et-pronh2(9)-, also known as histrelin. This method is crucial for determining the purity of the peptide and for identifying and quantifying any degradation products that may form during synthesis, formulation, and storage. The inherent chemical nature of peptides makes them susceptible to various degradation pathways, including hydrolysis, oxidation, and racemization.
In a typical reversed-phase HPLC (RP-HPLC) analysis of histrelin, a C18 column is often employed. The separation is based on the differential partitioning of the peptide and its impurities between the nonpolar stationary phase and a polar mobile phase. A gradient elution is commonly used, where the concentration of an organic solvent, such as acetonitrile, in the mobile phase is gradually increased to elute compounds of increasing hydrophobicity. Trifluoroacetic acid (TFA) is often added to the mobile phase to improve peak shape and resolution by acting as an ion-pairing agent.
Forced degradation studies are an essential part of the analytical validation process, providing insight into the stability of the drug substance. almacgroup.comresearchgate.net These studies involve subjecting the peptide to harsh conditions, such as acid, base, oxidation, heat, and light, to accelerate the formation of degradation products. almacgroup.com By analyzing the stressed samples with HPLC, potential degradants can be identified and the stability-indicating nature of the analytical method can be confirmed.
A study on the degradation of histrelin in an aqueous solution at elevated temperatures (87°C) and a pH of 5.4 identified several degradation products. nih.gov The primary degradation pathways observed were the cleavage of peptide bonds, diketopiperazine formation, and racemization of amino acid residues. nih.gov
Table 1: Identified Degradation Products of Histrelin in Aqueous Solution nih.gov
| Degradation Product | Modification |
|---|---|
| Des-pyroglutamyl-histrelin | Cleavage of the pyroglutamyl-histidine bond |
| Histidyl-tryptophyl-diketopiperazine | Formation of a cyclic dipeptide from histidine and tryptophan |
| D-Serine isomer | Racemization of the serine residue |
| D-Histidine isomer | Racemization of the histidine residue |
This table summarizes the degradation products of histrelin identified under accelerated degradation conditions.
The identification of these degradation products is often accomplished by collecting the fractions corresponding to the impurity peaks from the HPLC and subjecting them to further analysis by mass spectrometry (MS) and amino acid analysis. This hyphenated technique, LC-MS, is particularly powerful for the characterization of unknown impurities. researcher.life
Spectroscopic and Conformational Analysis
Spectroscopic techniques are invaluable for elucidating the three-dimensional structure and conformational dynamics of peptides like histrelin in solution. Circular dichroism (CD) spectroscopy is a widely used method for this purpose. wikipedia.org CD measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information about the secondary structure of peptides and proteins. wikipedia.org
The far-UV CD spectrum (typically 190-250 nm) is sensitive to the peptide backbone conformation. For LHRH and its analogs, the CD spectrum often indicates a predominantly random coil or disordered structure in aqueous solution. acs.orgacs.org However, studies have shown that the conformation is not entirely random and can be influenced by factors such as temperature and solvent composition, suggesting an equilibrium of different conformers. acs.org Some interpretations of CD data suggest the presence of ordered structures, such as β-turns, which may be important for receptor binding and biological activity. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for determining the solution conformation of peptides. Both one-dimensional and two-dimensional NMR experiments can provide detailed information about the spatial arrangement of atoms, bond angles, and intramolecular distances. NMR studies on LHRH have generally supported the concept of a flexible molecule in solution, with no evidence for strong, persistent intramolecular hydrogen bonds. acs.org
Molecular Biology Techniques
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Northern Blotting for mRNA Expression Analysis
Molecular biology techniques such as Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Northern blotting are employed to investigate the effects of LHRH, his(6)-N-Et-pronh2(9)- on gene expression, particularly the expression of the gonadotropin-releasing hormone receptor (GnRH-R). These methods allow researchers to quantify the amount of specific messenger RNA (mRNA) transcripts in cells or tissues, providing insights into the molecular mechanisms of action of histrelin.
RT-PCR is a highly sensitive technique used to detect and quantify mRNA. nih.gov The process begins with the extraction of total RNA from the cells or tissues of interest that have been exposed to histrelin. This RNA is then reverse transcribed into complementary DNA (cDNA) using the enzyme reverse transcriptase. The resulting cDNA serves as a template for a polymerase chain reaction (PCR), where a specific segment of the GnRH-R gene is amplified using gene-specific primers. researchgate.netnih.gov Quantitative real-time RT-PCR (qRT-PCR) allows for the precise measurement of the amount of amplified product in real-time, enabling the quantification of the initial amount of GnRH-R mRNA. nih.gov Studies using this technique can reveal whether histrelin treatment leads to an up-regulation or down-regulation of GnRH-R mRNA levels in target tissues like the pituitary gland or in cancer cells that express the receptor. oup.com
Northern blotting is another technique used to study gene expression by detecting specific RNA molecules in a sample. researchgate.net In this method, total RNA is extracted and separated by size using gel electrophoresis. The separated RNA is then transferred, or "blotted," onto a membrane. The membrane is subsequently incubated with a labeled probe (a small, single-stranded DNA or RNA molecule) that is complementary to the GnRH-R mRNA sequence. The probe hybridizes to the target mRNA, and the signal from the label is detected, allowing for the visualization and quantification of the GnRH-R mRNA. Northern blotting can provide information about the size and abundance of the target mRNA. researchgate.net For instance, this technique has been used to demonstrate that treatment with LHRH agonists can lead to a time- and dose-dependent reduction in the levels of GnRH-R mRNA in pituitary cells. oup.com
In Vivo Preclinical Animal Models
Studies on Reproductive Axis Modulation
Preclinical animal models are essential for characterizing the in vivo pharmacological effects of LHRH, his(6)-N-Et-pronh2(9)- on the reproductive axis. Continuous administration of potent LHRH agonists like histrelin leads to a biphasic response. Initially, there is a transient stimulation of the pituitary-gonadal axis, resulting in increased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, a surge in gonadal steroid production (e.g., testosterone (B1683101) and estrogen). prospecbio.com However, prolonged exposure leads to downregulation of GnRH receptors on pituitary gonadotrophs, causing desensitization and a profound suppression of gonadotropin and sex steroid levels, effectively inducing a reversible state of medical castration. nih.govnih.gov
A variety of animal models have been utilized to study these effects. In rats, the administration of LHRH agonists has been shown to inhibit steroidogenesis. nih.gov In cattle, the LHRH agonist deslorelin has been studied for its direct effects on the anterior pituitary in the absence of gonadal feedback. researchgate.net
In equine medicine, histrelin has been investigated for its ability to induce ovulation in mares. nih.gov Studies have shown that histrelin acetate (B1210297) can successfully induce ovulation, with the timing of ovulation being dependent on the size of the ovarian follicle at the time of administration. nih.govclinicaltheriogenology.netcabidigitallibrary.org
Table 2: Summary of Preclinical Animal Studies on Reproductive Axis Modulation with LHRH Agonists
| Animal Model | LHRH Agonist | Key Findings |
| Rat | Triptorelin (B344507) | Acute reduction of both GnRH and GnRH-R mRNAs in the testis 24 hours after injection. nih.gov |
| Steer (castrated male cattle) | Deslorelin | Characterization of direct effects on anterior pituitary gland function in the absence of gonadal feedback. researchgate.net |
| Jenny (Equus asinus) | Histrelin acetate | Successful induction of ovulation, with a higher percentage of ovulation success within 36-48 hours compared to controls. nih.gov |
| Mare | Histrelin | Interval from treatment to ovulation was not significantly different from deslorelin. clinicaltheriogenology.netcabidigitallibrary.org |
This table provides a summary of findings from various preclinical animal models investigating the effects of LHRH agonists on the reproductive axis.
These preclinical studies are crucial for establishing the efficacy of histrelin in modulating the reproductive system and provide the foundation for its clinical applications.
Evaluation of Direct Extrapituitary Effects
While the primary mechanism of action of histrelin is mediated through the pituitary gland, there is growing evidence for direct effects of LHRH agonists on peripheral tissues that express GnRH receptors. These are referred to as extrapituitary effects. Preclinical animal models have been instrumental in investigating these direct actions, independent of the suppression of gonadotropin secretion.
To isolate direct extrapituitary effects, studies are often conducted in hypophysectomized animals, where the pituitary gland has been surgically removed. This experimental design eliminates the influence of pituitary gonadotropins. In one such study, the LHRH analog D-Trp6-Pro9-Net-LHRH was administered to hypophysectomized, gonadotropin-treated rats. nih.gov The results demonstrated that the LHRH agonist directly inhibited ovarian estradiol (B170435) biosynthesis. This was evidenced by a significant decrease in serum estradiol levels and a reduction in the activities of several key steroidogenic enzymes in the ovaries of the treated animals. nih.gov
Table 3: Effect of an LHRH Agonist on Ovarian Steroidogenic Enzyme Activity in Hypophysectomized Rats nih.gov
| Enzyme | Control Group (nmol/mg prot/min) | LHRHa Treated Group (nmol/mg prot/min) |
| 3β-hydroxysteroid dehydrogenase | 156 ± 5 | 53 ± 4 |
| 17-hydroxylase | 4.7 ± 0.8 | 3.7 ± 0.7 |
| 17,20-desmolase (pmol/mg prot/min) | 279 ± 14 | 50 ± 7 |
| 17-ketosteroid reductase | 132 ± 11 | 6 ± 1 |
| Aromatase | 19 ± 1.5 | 0.9 ± 0.1 |
This table shows the significant decrease in the activity of key ovarian steroidogenic enzymes following treatment with an LHRH agonist in hypophysectomized rats, indicating a direct inhibitory effect on the ovary. Data are presented as mean ± SE.
The presence of GnRH receptors has been identified in various other extrapituitary tissues, including the prostate, breast, uterus, and ovaries, as well as in numerous types of tumors. nih.govmdpi.com The existence of these receptors suggests that LHRH agonists like histrelin may have direct regulatory roles in these tissues, potentially contributing to their therapeutic effects in conditions such as cancer. nih.gov
Q & A
Q. How to ensure compliance with NIH guidelines when reporting preclinical studies on his(6)-N-Et-pronh2(9)-?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
